An In-Depth Technical Guide to the Isomers of 2,5-Dimethylpiperazine for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Isomers of 2,5-Dimethylpiperazine for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylpiperazine, a key heterocyclic scaffold in medicinal chemistry, presents a fascinating case of stereoisomerism that has profound implications for its biological activity and application in drug development. This guide provides a comprehensive technical overview of the isomers of 2,5-dimethylpiperazine, delving into their structural nuances, synthesis, separation, and characterization. By synthesizing established methodologies with expert insights, this document aims to equip researchers with the foundational knowledge and practical protocols necessary to effectively work with these stereochemically rich molecules. We will explore the diastereomeric relationship between the cis and trans isomers, the enantiomeric nature of the trans isomer, and the critical role that stereochemical purity plays in the development of targeted therapeutics.
Introduction: The Stereochemical Landscape of 2,5-Dimethylpiperazine
2,5-Dimethylpiperazine (C₆H₁₄N₂) is a disubstituted piperazine that exists as three distinct stereoisomers due to the presence of two chiral centers at the C2 and C5 positions.[1][2][3][4] Understanding the spatial arrangement of the methyl groups relative to the piperazine ring is paramount, as this dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
The isomers of 2,5-dimethylpiperazine are:
-
cis-2,5-Dimethylpiperazine: In this isomer, the two methyl groups are on the same side of the piperazine ring. Due to a plane of symmetry, the cis isomer is an achiral meso compound.
-
trans-2,5-Dimethylpiperazine: Here, the methyl groups are on opposite sides of the ring. This arrangement removes the plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers:
-
(2R,5R)-2,5-dimethylpiperazine
-
(2S,5S)-2,5-dimethylpiperazine
-
The distinct pharmacological profiles often exhibited by different stereoisomers underscore the importance of stereochemically pure compounds in drug discovery and development. For instance, specific stereoisomers of piperazine derivatives have been shown to be crucial for their activity as delta-opioid receptor ligands.[1][5]
Synthesis and Separation of Diastereomers
The synthesis of 2,5-dimethylpiperazine often yields a mixture of the cis and trans diastereomers. A common industrial method involves the catalytic hydrogenation and cyclization of 2-aminopropanol-1.[6] The ratio of the isomers can be influenced by reaction conditions such as temperature and pressure.[6]
General Synthesis Protocol
The following protocol is adapted from established methods for the synthesis of alkylpiperazines.[6]
Materials:
-
2-Aminopropanol-1
-
Raney nickel catalyst
-
Hydrogen gas
-
High-pressure autoclave
-
Acetone (for recrystallization)
Procedure:
-
Charge a high-pressure autoclave with 2-aminopropanol-1 and a catalytic amount of Raney nickel (typically 5-10% by weight of the starting material).
-
Seal the autoclave and purge with hydrogen gas to remove air.
-
Pressurize the autoclave with hydrogen to 750-2000 psi.
-
Heat the reaction mixture to 140-220°C with constant stirring. Note: Higher temperatures may favor the formation of the cis isomer, while temperatures around 150°C tend to yield a higher proportion of the trans isomer.[6]
-
Maintain the reaction conditions for 4-8 hours.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
The crude product is a mixture of cis- and trans-2,5-dimethylpiperazine, unreacted starting material, and water.
Separation of cis and trans Isomers by Recrystallization
The significant difference in the physical properties of the cis and trans isomers, such as their melting points and solubilities, allows for their separation by fractional crystallization.[6][7]
Protocol:
-
Dissolve the crude mixture of 2,5-dimethylpiperazine isomers in a minimal amount of hot acetone.
-
Slowly cool the solution to room temperature. The trans isomer, being generally less soluble in acetone, will preferentially crystallize out.
-
For enhanced crystallization, place the flask in an ice bath for at least 30 minutes.[8]
-
Collect the crystals of trans-2,5-dimethylpiperazine by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone to remove residual mother liquor containing the cis isomer.
-
The filtrate can be concentrated to yield a product enriched in the cis isomer, which can be further purified by distillation or subsequent recrystallizations from a different solvent system.
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| cis-2,5-Dimethylpiperazine | ~18 | ~162 |
| trans-2,5-Dimethylpiperazine | 115-118 | 162-165 |
Table 1: Physical properties of cis- and trans-2,5-dimethylpiperazine.[9]
Chiral Resolution of trans-2,5-Dimethylpiperazine
The separation of the (2R,5R) and (2S,5S) enantiomers of trans-2,5-dimethylpiperazine is a critical step for applications requiring enantiopure material. This is typically achieved by diastereomeric salt formation using a chiral resolving agent, such as tartaric acid.[10][11][12]
Protocol for Chiral Resolution using (L)-Tartaric Acid
This protocol is based on established methods for the chiral resolution of cyclic amines.[10][11]
Materials:
-
Racemic trans-2,5-dimethylpiperazine
-
(L)-(+)-Tartaric acid
-
Methanol
-
5 M Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic trans-2,5-dimethylpiperazine in warm methanol.
-
In a separate flask, dissolve an equimolar amount of (L)-(+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the piperazine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (2R,5R)-2,5-dimethylpiperazine-(L)-tartrate, will precipitate.
-
Cool the mixture in an ice bath to maximize crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water and basify the mixture to a pH > 10 with 5 M sodium hydroxide solution.
-
Extract the liberated (2R,5R)-2,5-dimethylpiperazine into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (2R,5R)-2,5-dimethylpiperazine.
-
-
Analysis of Enantiomeric Excess:
Spectroscopic Characterization of Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers of 2,5-dimethylpiperazine.[16][17][18] The different spatial arrangements of the methyl groups lead to distinct chemical shifts and coupling patterns for the ring protons.
Comparative ¹H and ¹³C NMR Analysis
In the ¹H NMR spectrum, the key differentiating feature is the chemical environment of the methyl protons and the methine protons at the C2 and C5 positions.
-
cis-Isomer: Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two methine protons and the two pairs of axial and equatorial protons on the methylene carbons. This results in a simpler spectrum.
-
trans-Isomer: The C₂ symmetry of the trans isomer also results in chemical equivalence of the two methyl groups and the two methine protons. However, the coupling constants between the methine proton and the adjacent methylene protons can differ from the cis isomer due to the different dihedral angles.
The ¹³C NMR spectrum will also reflect the symmetry of the isomers. The cis isomer will show three distinct carbon signals (methyl, methine, and methylene), while the trans isomer will also show three signals, but potentially at slightly different chemical shifts.[19]
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| cis | Single resonance for the two methyl groups. Complex multiplet for the ring protons. | Three distinct signals corresponding to the methyl, methine, and methylene carbons. |
| trans | Single resonance for the two methyl groups. The chemical shifts and coupling constants of the ring protons will differ from the cis isomer. | Three distinct signals with chemical shifts that differ from the cis isomer. |
Table 2: General NMR spectral features of 2,5-dimethylpiperazine isomers.
A detailed analysis of 2D NMR spectra, such as COSY and HSQC, can provide unambiguous assignment of all proton and carbon signals and confirm the stereochemical identity of the isomers.[17][18]
Applications in Drug Development
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[20] The stereochemistry of substituted piperazines, such as 2,5-dimethylpiperazine, is often critical for their biological activity. Enantiomerically pure forms of trans-2,5-dimethylpiperazine derivatives are valuable intermediates in the synthesis of potent and selective ligands for various receptors. A notable example is the use of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine as a key intermediate in the synthesis of delta-opioid receptor ligands, which have potential as analgesics with a reduced side-effect profile compared to traditional opioids.[1][5]
Conclusion
The isomers of 2,5-dimethylpiperazine provide a compelling illustration of the importance of stereochemistry in chemical and pharmaceutical research. The distinct properties of the cis (meso) and trans (enantiomeric) isomers necessitate robust methods for their synthesis, separation, and characterization. This guide has outlined the fundamental principles and provided practical protocols for working with these valuable building blocks. A thorough understanding and control of the stereochemistry of 2,5-dimethylpiperazine are essential for the rational design and development of novel therapeutics with improved efficacy and safety profiles.
References
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Request PDF. [Link]
-
PubChem. (n.d.). 2,5-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Indian Academy of Sciences. (2004). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Sahoo, B., & Chand, D. K. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(2), 929-937. [Link]
- Google Patents. (n.d.). Preparation of 2,5-dimethylpiperazine.
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
-
Revue Roumaine de Chimie. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 61(11-12), 931-938. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5845. [Link]
-
NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Retrieved from [Link]
-
Chrom Tech. (n.d.). User's Guide - HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Total Synthesis of Complex Diketopiperazine Alkaloids. Retrieved from [Link]
-
PubMed. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Retrieved from [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
- 4. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 19. rsc.org [rsc.org]
- 20. mdpi.com [mdpi.com]
